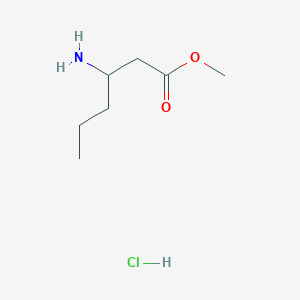
1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole
Descripción general
Descripción
“1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole” is a laboratory chemical . Its molecular formula is C12H6N6 and it has a molecular weight of 234.21624 .
Synthesis Analysis
The synthesis of imidazo [4,5-b] pyridine derivatives, which includes “this compound”, often starts with the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 6 hydrogen atoms, and 6 nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.21624 . Other properties such as density, boiling point, melting point, and flash point are not available .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles, a closely related compound, were shown to react with malononitrile under mild conditions, leading to the formation of various imidazo[4,5-b]pyridines and derivatives, demonstrating the chemical reactivity and potential for various synthetic applications (Zaki, Proença, & Booth, 2003). The same study also explored the interaction with ethyl acetoacetate, showcasing a different reaction mechanism and product, highlighting the compound's versatile reactivity in organic synthesis.
Derivative Formation and Reactivity
- Cyanomethyl derivatives of similar compounds like imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine were synthesized and their reactivity was studied, showing that they can undergo various reactions such as nitration, bromination, and acylation, indicating the potential for a wide range of chemical transformations and applications in synthetic chemistry (Kutrov, Kovalenko, & Volovenko, 2008).
Applications in Medicinal Chemistry and Drug Development
- The imidazo[1,2-a]pyridine scaffold, closely related to the queried compound, is recognized for its broad applications in medicinal chemistry. It's involved in numerous marketed preparations and holds potential for the discovery and development of novel therapeutic agents, suggesting the significance of this class of compounds in pharmaceutical research (Deep et al., 2016).
Safety and Hazards
“1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be fatal if inhaled . It is toxic if swallowed or in contact with skin . It is advised to use this chemical only outdoors or in a well-ventilated area and to wear protective gloves, clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives can have diverse biological activity, including interactions with angiotensin ii receptors .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Imidazole derivatives are known to have diverse biological activities, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(cyanomethyl)-2-pyridin-3-ylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6/c13-3-5-18-11(7-15)10(6-14)17-12(18)9-2-1-4-16-8-9/h1-2,4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYJQLNRZRQLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(N2CC#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)


![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)